1-Spiro[2.2]pentan-2-ylethanone
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Overview
Description
1-Spiro[2.2]pentan-2-ylethanone is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.2]pentane core, which is a highly strained and compact bicyclic system. The presence of the ethanone group adds to its chemical versatility, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-Spiro[2.2]pentan-2-ylethanone involves several steps, often starting with the formation of the spiro[2.2]pentane core. One common method includes the reaction of pentaerythritol with hydrobromic acid to produce 2,2-bis(bromomethyl)-1,3-dibromopropane. This intermediate is then reacted with zinc metal to form the spiro[2.2]pentane structure .
Chemical Reactions Analysis
1-Spiro[2.2]pentan-2-ylethanone undergoes a variety of chemical reactions due to its strained ring system and reactive ethanone group. Common reactions include:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for various substitution reactions, often using reagents like halogens or organometallic compounds.
Major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-Spiro[2.2]pentan-2-ylethanone has several applications in scientific research:
Chemistry: It serves as a model compound for studying strained ring systems and their reactivity.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 1-Spiro[2.2]pentan-2-ylethanone exerts its effects is largely dependent on its chemical structure. The spirocyclic core introduces significant ring strain, making the compound highly reactive. This reactivity allows it to participate in various chemical reactions, often involving the formation or breaking of carbon-carbon bonds. The ethanone group can interact with nucleophiles or electrophiles, facilitating a range of chemical transformations .
Comparison with Similar Compounds
1-Spiro[2.2]pentan-2-ylethanone can be compared to other spirocyclic compounds such as spiro[2.2]pentane and spiro[3.3]heptane. While all these compounds share the spirocyclic core, this compound is unique due to the presence of the ethanone group, which adds to its chemical versatility and reactivity. Similar compounds include:
Spiro[2.2]pentane: Lacks the ethanone group, making it less reactive in certain chemical transformations.
Spiro[3.3]heptane: Larger ring system, which reduces ring strain and alters its reactivity.
Properties
IUPAC Name |
1-spiro[2.2]pentan-2-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5(8)6-4-7(6)2-3-7/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSLYDWUJKWRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC12CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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